molecular formula C15H21N3O4 B2874343 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 540763-80-2

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2874343
CAS No.: 540763-80-2
M. Wt: 307.35
InChI Key: SHOTVTPPFQXKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of hyperpigmentation disorders. Its structure incorporates key pharmacophoric elements associated with tyrosinase inhibition . Tyrosinase is the key rate-limiting enzyme in the melanin biosynthesis pathway, and its overactivity is linked to conditions such as melasma, freckles, and malignant melanoma . Compounds featuring a 4-hydroxyphenyl group, like this one, are known to act as substrate-like competitive inhibitors by mimicking L-tyrosine or L-DOPA within the enzyme's catalytic site . The 4-methylpiperazinyl moiety is a common feature in various pharmacologically active compounds and may contribute to the molecule's overall solubility and bioactivity profile. This compound is intended for research applications only, including in vitro enzymatic assays, mechanism-of-action studies, and the investigation of anti-melanogenic effects in cellular models such as B16F10 melanoma cells . It is supplied with the explicit understanding that it is For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Properties

IUPAC Name

4-(4-hydroxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOTVTPPFQXKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic bonds with biological targets. The carboxylic acid group can participate in acid-base reactions, influencing the compound's solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
  • Structure : Replaces the 4-hydroxyphenyl group with a 4-chlorophenyl moiety.
  • Molecular Formula : C₁₅H₁₉ClN₂O₃; Molecular Weight : 310.78 g/mol .
2-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid
  • Structure: Features a 2-hydroxyphenyl amino group and a 4-fluorophenyl-substituted piperazine.
  • Molecular Formula : C₂₁H₂₄FN₃O₄ (inferred from IUPAC name).
  • Key Difference : The fluorophenyl group increases lipophilicity, while the 2-hydroxyphenyl substitution may influence metal chelation properties .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
  • Structure : Simplifies the scaffold with a 2-fluorophenyl group and lacks the piperazine moiety.
  • Application : Studied for metal coordination and biological activity, demonstrating the importance of fluorine in tuning electronic properties .

Piperazine and Side Chain Modifications

4-([4-(4-Methylpiperazin-1-yl)phenyl]amino)-4-oxobutanoic acid
  • Structure : Replaces the hydroxyphenyl with a 4-methylpiperazine-linked phenyl group.
  • CAS : 724455-62-3; Purity : 95% .
  • Key Difference : The piperazine-phenyl linkage may enhance solubility and receptor binding due to increased conformational flexibility.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid
  • Structure: Introduces a but-2-enoic acid backbone with a 4-methylanilino group.

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